Gnetumelin B

Description

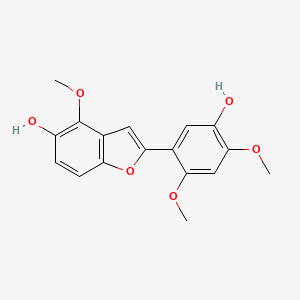

Gnetumelin B is a stilbenoid compound isolated from the genus Gnetum, a group of tropical gymnosperms. Structurally, it is characterized by a resveratrol-like backbone with additional hydroxyl and methyl groups, conferring unique biochemical properties.

Properties

Molecular Formula |

C17H16O6 |

|---|---|

Molecular Weight |

316.30 g/mol |

IUPAC Name |

2-(5-hydroxy-2,4-dimethoxyphenyl)-4-methoxy-1-benzofuran-5-ol |

InChI |

InChI=1S/C17H16O6/c1-20-14-8-16(21-2)12(19)6-9(14)15-7-10-13(23-15)5-4-11(18)17(10)22-3/h4-8,18-19H,1-3H3 |

InChI Key |

WPTYIMKBCOBMDH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1C2=CC3=C(O2)C=CC(=C3OC)O)O)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Gnetumelin B involves the extraction and isolation from the plant Gnetum montanum Markgr. f. megalocarpum Markgr. The process typically includes the following steps:

Extraction: The plant material is subjected to solvent extraction using solvents such as methanol or ethanol.

Isolation: The crude extract is then subjected to chromatographic techniques such as column chromatography to isolate this compound.

Purification: Further purification is achieved using techniques like high-performance liquid chromatography (HPLC) to obtain pure this compound.

Chemical Reactions Analysis

Oxidation Reactions

The electron-rich aromatic rings and ethylene bond make Gnetumelin B susceptible to oxidation:

-

Epoxidation : Reaction with peracids (e.g., mCPBA) forms an epoxide at the ethylene bond.

-

Hydroxylation : Oxidizing agents like OsO₄ introduce hydroxyl groups across the double bond, yielding diols .

Reduction Reactions

The ethylene bond undergoes hydrogenation under catalytic conditions:

-

Hydrogenation : Pd/C or Raney Ni in H₂ reduces the double bond to a single bond, yielding dihydro-Gnetumelin B.

| Reduction Method | Catalyst | Product |

|---|---|---|

| Catalytic Hydrogenation | Pd/C | Dihydro-Gnetumelin B |

Photochemical Reactions

Stilbenes undergo [2+2] cycloaddition under UV light, forming cyclobutane derivatives. For this compound, this could lead to dimerization or crosslinking .

Biological Interactions

While not strictly chemical reactions, this compound’ interactions with enzymes are critical:

Scientific Research Applications

Gnetumelin B has several scientific research applications:

Chemistry: In chemistry, this compound is studied for its potential as a precursor for synthesizing other biologically active stilbene derivatives.

Biology: In biological research, this compound is investigated for its antioxidant properties, which can help in understanding oxidative stress mechanisms.

Medicine: In medicine, this compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of Gnetumelin B involves its interaction with various molecular targets and pathways:

Antioxidant Activity: this compound exerts its antioxidant effects by scavenging free radicals and upregulating antioxidant enzymes.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.

Anticancer Activity: This compound induces apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

Comparison with Similar Compounds

Key Findings :

- Bioactivity: this compound exhibits superior anticancer potency against HeLa cells compared to resveratrol, likely due to its methyl group stabilizing interactions with cellular targets . However, its antioxidant capacity is weaker than piceatannol, which has additional hydroxyl groups for free radical scavenging .

- Pharmacokinetics: Low oral bioavailability remains a limitation for clinical translation, a common issue among stilbenoids due to rapid metabolism .

Mechanistic Comparisons

- Antioxidant Pathways: this compound activates the Nrf2/ARE pathway, similar to resveratrol, but with reduced efficacy in upregulating glutathione synthesis compared to piceatannol .

- Anticancer Mechanisms : Unlike resveratrol, which induces apoptosis via p53 activation, this compound promotes caspase-independent autophagy in HeLa cells, a trait shared with gnetol .

- Anti-inflammatory Effects : this compound inhibits NF-κB at lower concentrations (IC₅₀ = 5.7 μM) than resveratrol (IC₅₀ = 18.4 μM), attributed to its methyl group enhancing binding affinity to IκB kinase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.